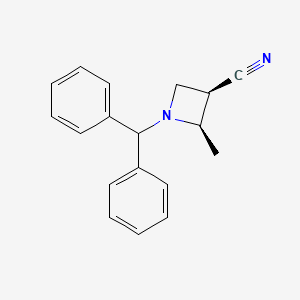

cis-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile

説明

cis-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a diphenylmethyl group at position 1, a methyl group at position 2, and a nitrile (-CN) moiety at position 3. Key identifiers include:

- CAS Number: 2007919-84-6 (listed in ) and 159651-60-2 (for its hydroxyl analog, ).

- Molecular Weight: ~251.3 g/mol (calculated).

- Synonyms: cis-3-Cyano-1-(diphenylmethyl)-2-methylazetidine, MolPort-044-813-413 ().

The compound’s nitrile group confers reactivity and polarity, making it a candidate for pharmaceutical intermediates or agrochemical synthesis. Storage recommendations include sealing in dry conditions at 2–8°C to prevent degradation ().

特性

IUPAC Name |

(2R,3R)-1-benzhydryl-2-methylazetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-14-17(12-19)13-20(14)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17-18H,13H2,1H3/t14-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCNLDUDKXUUDF-RHSMWYFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile typically involves the reaction of diphenylmethylamine with a suitable azetidine precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution with an azetidine derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions: cis-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in an inert atmosphere.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted azetidines.

科学的研究の応用

The compound cis-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile (CAS No. 2007919-84-6) is a member of the azetidine family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its scientific research applications, focusing on its role in drug development and synthesis.

Ketohexokinase Inhibition

Recent studies have identified compounds similar to cis-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile as potential inhibitors of ketohexokinase, an enzyme implicated in fructose metabolism. This inhibition may have therapeutic implications for conditions such as metabolic syndrome and diabetes, where fructose metabolism plays a critical role .

Synthesis of Bioactive Molecules

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its azetidine structure allows for modifications that can lead to derivatives with enhanced biological activity. For instance, it can be transformed into other azetidine derivatives that exhibit antitumor or anti-inflammatory properties .

Pharmaceutical Development

Due to its unique structural features, cis-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile is being explored for its potential in developing new pharmaceuticals targeting neurological disorders and metabolic diseases. The compound's ability to cross the blood-brain barrier makes it a candidate for treatments related to cognitive dysfunctions and neurodegenerative diseases .

Chemical Synthesis Techniques

Research has documented various synthetic routes for producing cis-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile, including:

- Nucleophilic Substitution Reactions : Utilized for introducing functional groups at specific positions on the azetidine ring.

- Cyclization Reactions : Employed to form the azetidine structure from simpler precursors, enhancing the efficiency of synthesis in pharmaceutical applications .

Case Study 1: Inhibition of Ketohexokinase

A study demonstrated that derivatives of cis-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile exhibited significant inhibition of ketohexokinase activity in vitro. This inhibition was linked to decreased fructose-induced lipogenesis in liver cells, suggesting a potential therapeutic pathway for obesity-related metabolic disorders.

Case Study 2: Antitumor Activity

Another investigation focused on a series of azetidine derivatives derived from cis-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile, revealing promising antitumor activity against various cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent.

作用機序

The mechanism of action of cis-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to three analogs derived from evidence:

Table 1: Structural and Functional Comparison

Functional Group Impact on Properties

Nitrile vs. Hydroxyl: The nitrile group in the target compound increases electrophilicity, enabling participation in nucleophilic addition or cycloaddition reactions. In contrast, the hydroxyl analog () exhibits higher polarity and hydrogen-bonding capacity, influencing solubility in aqueous environments . Reactivity Example: The nitrile may undergo hydrolysis to form carboxylic acids or amides under acidic/basic conditions, whereas the hydroxyl group could be oxidized or serve as a hydrogen-bond donor.

The benzyl and benzyloxymethyl substituents in the silyl ether analog () enhance lipophilicity, favoring membrane permeability in bioactive molecules .

Lumping Strategy for Analog Grouping

As per , compounds with similar core structures (e.g., azetidine rings) but varying substituents may be grouped to predict environmental behavior or synthetic pathways. For instance:

- Degradation Pathways : Nitriles and alcohols may follow distinct oxidation routes, but shared azetidine ring cleavage mechanisms (e.g., ring-opening via acid catalysis) could be studied collectively .

生物活性

Cis-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of cis-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile features a four-membered azetidine ring, which contributes to its unique biological properties. The presence of the diphenylmethyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Mechanisms of Biological Activity

Research indicates that compounds similar to cis-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile may exhibit various biological activities through different mechanisms:

- Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to therapeutic benefits in diseases such as diabetes and cancer.

- Neuroprotective Effects : Preliminary studies suggest that this compound might have protective effects on neuronal cells, indicating potential use in neurodegenerative diseases.

Anticancer Activity

A study highlighted the cytotoxic effects of related compounds on various cancer cell lines. For instance, a derivative demonstrated an IC50 value of 7.0 µM against HeLa cells, outperforming cisplatin (11.4 µM) in terms of potency . This suggests that cis-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile could be a promising candidate for further development in oncology.

Enzyme Inhibition

Inhibition studies have shown that certain azetidine derivatives can effectively inhibit ketohexokinase (KHK), an enzyme implicated in the metabolism of fructose. This inhibition may help mitigate insulin resistance and hepatic steatosis, conditions prevalent in metabolic syndrome .

Neuroprotective Effects

Research has indicated that compounds with similar structures exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. These effects are crucial for developing treatments for neurodegenerative disorders such as Alzheimer's disease.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。